molecular formula C8H14ClNO4S B2902429 Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride CAS No. 2470437-55-7

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride

Cat. No. B2902429
CAS RN: 2470437-55-7
M. Wt: 255.71
InChI Key: BAJWWTACZGEEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane, a related compound, has been explained in a study . Three successful routes for the synthesis were developed . One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-azaspiro[3.4]octane, a related compound, have been discussed in a study . The study explains the annulation strategy utilized for the synthesis, which involves the annulation of the cyclopentane ring and the four-membered ring .

Mechanism of Action

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key mediator of B-cell receptor signaling, which is essential for B-cell development, activation, and survival. Inhibition of BTK leads to decreased B-cell proliferation and survival, as well as inhibition of cytokine production and immune cell migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit cell proliferation and migration. This compound has also been shown to modulate the immune response, leading to increased T-cell activation and cytokine production. In addition, this compound has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and high plasma exposure.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown promising results in preclinical models of B-cell malignancies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for research on Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride. One area of interest is the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another area of interest is the development of this compound as a treatment for autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis, which are also mediated by B-cell receptor signaling. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride involves several steps, including the reaction of 4-aminopyridine with ethyl chloroformate to form 4-(ethoxycarbonyl)pyridine, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then cyclized with ethyl acetoacetate to form the spirocyclic intermediate, which is subsequently reacted with methyl chloroformate to form the final product, this compound hydrochloride.

Scientific Research Applications

Methyl 2,2-dioxo-2lambda6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, resulting in decreased B-cell proliferation and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.

properties

IUPAC Name

methyl 2,2-dioxo-2λ6-thia-7-azaspiro[3.4]octane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-9-3-8(6)4-14(11,12)5-8;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJWWTACZGEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC12CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.